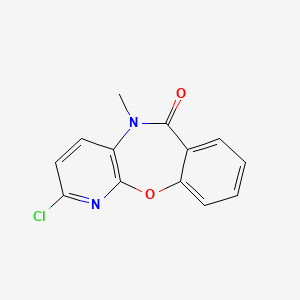
5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)(1,2,4)triazine-1,3,7(2H,8H)-trione, dihydro-2-phenyl-6-(2-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)(1,2,4)triazine-1,3,7(2H,8H)-trione, dihydro-2-phenyl-6-(2-phenylethyl)- is a complex organic compound that belongs to the class of triazolo-triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)(1,2,4)triazine-1,3,7(2H,8H)-trione, dihydro-2-phenyl-6-(2-phenylethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the triazolo-triazine core.
Substitution Reactions: Functional groups can be introduced through substitution reactions using reagents like halides or organometallic compounds.
Oxidation and Reduction: Specific oxidation or reduction steps may be required to achieve the desired oxidation state of the compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing appropriate solvents to facilitate reactions and product isolation.
Purification Techniques: Employing methods like crystallization, distillation, or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)(1,2,4)triazine-1,3,7(2H,8H)-trione, dihydro-2-phenyl-6-(2-phenylethyl)- can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form higher oxidation state products.
Reduction: Reaction with reducing agents to form lower oxidation state products.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction may produce triazine hydrides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its bioactivity.
Industry: Applications in materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)(1,2,4)triazine-1,3,7(2H,8H)-trione, dihydro-2-phenyl-6-(2-phenylethyl)- involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion into DNA strands, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazine Derivatives: Compounds with similar triazine core structures.
Triazolo Compounds: Compounds containing triazolo rings.
Phenylethyl Derivatives: Compounds with phenylethyl groups.
Uniqueness
5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)(1,2,4)triazine-1,3,7(2H,8H)-trione, dihydro-2-phenyl-6-(2-phenylethyl)- is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
CAS No. |
60532-36-7 |
|---|---|
Molecular Formula |
C21H20N4O3 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
4-phenyl-8-(2-phenylethyl)-2,4,6,8-tetrazatricyclo[5.2.2.02,6]undecane-3,5,9-trione |
InChI |
InChI=1S/C21H20N4O3/c26-19-17-11-12-18(22(19)14-13-15-7-3-1-4-8-15)25-21(28)23(20(27)24(17)25)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 |
InChI Key |
FHXJACAYPLIWIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2N(C(=O)C1N3N2C(=O)N(C3=O)C4=CC=CC=C4)CCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[7-chloro-5-(2-chlorophenyl)-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-yl]sulfanyl]-N,N-dimethylethanamine](/img/structure/B12789387.png)












